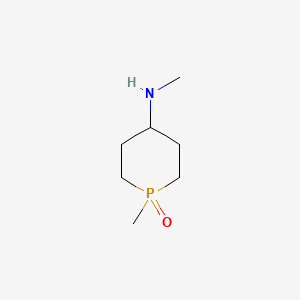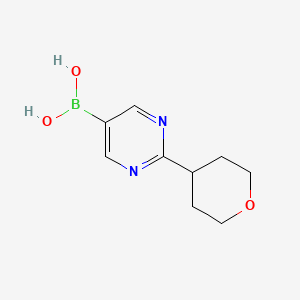
5-(aminomethyl)-N-methyl-N-(pyridin-4-yl)furan-2-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(aminomethyl)-N-methyl-N-(pyridin-4-yl)furan-2-carboxamide dihydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a pyridine ring, and an aminomethyl group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N-methyl-N-(pyridin-4-yl)furan-2-carboxamide dihydrochloride typically involves multiple steps, starting with the preparation of the furan-2-carboxamide core. The aminomethyl group is introduced through a nucleophilic substitution reaction, while the pyridine ring is incorporated via a coupling reaction. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-N-methyl-N-(pyridin-4-yl)furan-2-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
5-(aminomethyl)-N-methyl-N-(pyridin-4-yl)furan-2-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-N-methyl-N-(pyridin-4-yl)furan-2-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the furan and pyridine rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)-5-(trifluoromethyl)phenyl)-5-(pyridin-4-yl)furan-2-carboxamide: This compound shares a similar furan-2-carboxamide core but has different substituents, leading to distinct chemical and biological properties.
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: This compound contains a furan ring and a pyridine ring, similar to 5-(aminomethyl)-N-methyl-N-(pyridin-4-yl)furan-2-carboxamide dihydrochloride, but with a thiazole ring instead of an aminomethyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H15Cl2N3O2 |
|---|---|
Molecular Weight |
304.17 g/mol |
IUPAC Name |
5-(aminomethyl)-N-methyl-N-pyridin-4-ylfuran-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C12H13N3O2.2ClH/c1-15(9-4-6-14-7-5-9)12(16)11-3-2-10(8-13)17-11;;/h2-7H,8,13H2,1H3;2*1H |
InChI Key |
HNPVMZFQNXKEBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=NC=C1)C(=O)C2=CC=C(O2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13467900.png)
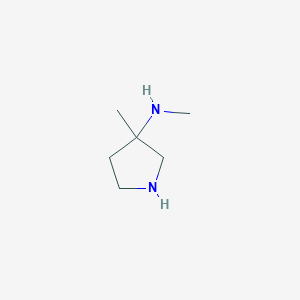
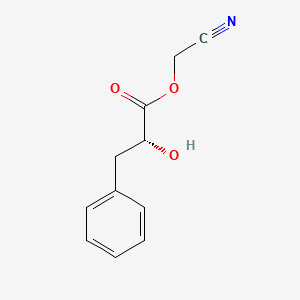

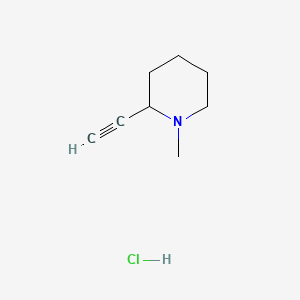

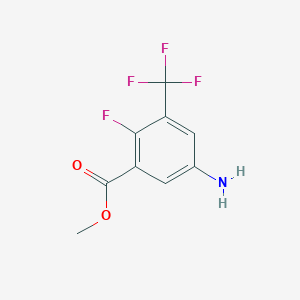
![(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13467948.png)
